molecular formula C26H20O3 B12201021 (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B12201021
M. Wt: 380.4 g/mol
InChI Key: XVNKBCYGGXNMLG-RTNGXHSKSA-N
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Description

The compound (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylprop-2-en-1-al with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions to form the desired product. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds .

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound may also interact with viral proteins, disrupting their function and inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific arrangement of functional groups contributes to its unique biological activities and chemical reactivity .

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H20O3/c27-26-23-17-16-22(28-18-8-14-21-11-5-2-6-12-21)19-25(23)29-24(26)15-7-13-20-9-3-1-4-10-20/h1-17,19H,18H2/b13-7+,14-8+,24-15-

InChI Key

XVNKBCYGGXNMLG-RTNGXHSKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3

Origin of Product

United States

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